molecular formula C21H23ClN6O B606554 CCT-251921 CAS No. 1607837-31-9

CCT-251921

カタログ番号: B606554
CAS番号: 1607837-31-9
分子量: 410.906
InChIキー: VPJXPDLMACOGIZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CCT251921は、サイクリン依存性キナーゼ8(CDK8)およびサイクリン依存性キナーゼ19(CDK19)の強力で選択的な経口バイオアベイラビリティ阻害剤です。これらのキナーゼは、遺伝子転写の調節において重要な役割を果たすメディエーター複合体の構成要素です。 CCT251921は、特に大腸癌において、癌細胞の増殖を阻害する可能性があるため、前臨床試験で有望な結果を示しています .

準備方法

CCT251921の合成は、2-アミノ-4-クロロピリジンを初期原料とするいくつかの段階からなります。合成経路には、臭素化、塩素化、保護、置換、クロスカップリング反応、脱保護が含まれます。 このプロセスは以下のように要約できます :

    臭素化: 2-アミノ-4-クロロピリジンは、臭素原子を導入するために臭素化されます。

    塩素化: 臭素化された化合物は、塩素化されます。

    保護: 化合物は、望ましくない反応を防ぐために保護されます。

    置換: 所望の官能基を導入するために、置換反応が行われます。

    クロスカップリング: 保護された化合物は、最終構造を形成するためにクロスカップリング反応を受けます。

    脱保護: 保護基が除去され、CCT251921が得られます。

工業生産方法は、これらの工程を最適化し、より高い収率とより効率的なプロセスを実現することを目的としています .

化学反応の分析

CCT251921は、以下を含むさまざまな化学反応を受けます。

これらの反応に使用される一般的な試薬には、臭素、塩素、保護剤、およびクロスカップリング反応の触媒が含まれます。 形成される主な生成物は、使用される特定の反応条件と試薬によって異なります .

科学研究への応用

CCT251921は、幅広い科学研究への応用があります。

科学的研究の応用

Treg Cell Differentiation

CCT-251921 has been shown to promote the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and preventing autoimmune diseases. In a study, treatment with this compound significantly increased the population of Foxp3+ Tregs in an ex vivo T cell differentiation system, demonstrating its potential as a therapeutic strategy for autoimmune conditions.

  • Study Findings:
    • Increased Treg Population: Treatment with this compound at low concentrations (10 nM) led to a significant increase in Treg cells, saturating at 50 nM.
    • Mechanistic Insights: The enhanced differentiation was linked to sensitized TGF-β signaling and reduced IFN-γ-Stat1 signaling pathways .

Autoimmune Disease Models

This compound has been tested in models of autoimmune diseases, such as Experimental Autoimmune Encephalomyelitis (EAE), where it demonstrated efficacy in reducing disease severity.

  • EAE Model Results:
    • Mice treated with this compound showed significantly lower clinical scores compared to controls, indicating reduced severity of symptoms .

Antitumor Activity

This compound exhibits antitumor properties through its inhibition of CDK8/19, affecting cancer cell proliferation and survival.

  • In Vitro Studies:
    • The compound has shown efficacy against various cancer cell lines, particularly those with mutations in beta-catenin or APC genes.
    • In colony growth assays, this compound inhibited growth in colorectal cancer cell lines that are dependent on CDK8/19 for transcriptional regulation .

Xenograft Models

In vivo studies using mouse xenograft models have revealed that this compound can effectively reduce tumor growth while maintaining a favorable safety profile.

  • Toxicity Reports:
    • While some studies noted systemic toxicity at higher doses, others reported no significant adverse effects at therapeutic doses . This discrepancy highlights the need for careful dose management in clinical applications.

Comparative Data Table

The following table summarizes key findings from various studies on the applications of this compound:

Application AreaStudy TypeKey FindingsReference
Treg DifferentiationEx VivoIncreased Foxp3+ Treg cells; enhanced TGF-β signaling
AutoimmunityEAE ModelReduced clinical symptoms; improved Treg function
Antitumor ActivityIn VitroInhibited growth in beta-catenin mutant colorectal cells
Safety ProfileIn VivoVariable reports on toxicity; need for dose optimization

作用機序

CCT251921は、CDK8とCDK19の活性を阻害することで効果を発揮します。これらのキナーゼは、遺伝子転写を調節するメディエーター複合体の構成要素です。 これらのキナーゼを阻害することで、CCT251921は、RNAポリメラーゼIIおよび他の転写因子のリン酸化を阻害し、遺伝子発現の変化と癌細胞の増殖の抑制につながります .

類似化合物との比較

CCT251921は、MSC2530818、セネキシンB、コルチスタチンAなどの他のCDK8/19阻害剤と比較されます。 これらの化合物はすべてCDK8とCDK19を阻害しますが、CCT251921は、その高い選択性と経口バイオアベイラビリティが特徴です . 以下に、いくつかの類似化合物があります。

    MSC2530818: 同様の選択性を持ちますが、異なる薬物動態的特性を持つ別の強力なCDK8/19阻害剤。

    セネキシンB: 臨床試験に進んでいるCDK8/19阻害剤。

    コルチスタチンA: 異なる作用機序でCDK8/19を阻害する天然物.

CCT251921は、効力、選択性、薬物動態的特性のバランスが最適化されているため、さらなる開発のための有望な候補となっています .

生物活性

CCT-251921 is a small-molecule inhibitor targeting cyclin-dependent kinases CDK8 and CDK19, which are integral components of the Mediator complex involved in transcriptional regulation. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and immune modulation. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, effects on immune cells, and toxicity profiles.

This compound inhibits CDK8 and CDK19, leading to altered gene expression profiles that can promote or inhibit various cellular processes. The primary mechanisms identified include:

  • Inhibition of Treg Cell Differentiation : this compound has been shown to enhance the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis. The inhibition of CDK8/19 promotes TGF-β signaling pathways that are essential for Treg development, increasing the expression of key Treg markers such as Foxp3, CTLA4, and GITR .
  • Impact on Cytokine Signaling : The compound modulates cytokine signaling by attenuating IFN-γ-Stat1 signaling pathways, which enhances TGF-β responsiveness in T cells. This dual modulation supports a more pronounced Treg differentiation even under suboptimal conditions .

In Vitro Findings

In vitro studies have demonstrated that treatment with this compound leads to:

  • Increased Expression of Treg Signature Genes : Significant upregulation of genes such as Foxp3, CTLA4, and GITR was observed in Tregs treated with this compound compared to control groups .
  • Enhanced Suppressive Function : Tregs treated with this compound exhibited improved suppressive capabilities against effector T cells in co-culture assays, indicating a functional enhancement due to increased expression of suppressive markers .

In Vivo Findings

In vivo studies using mouse models have provided further insights:

  • Efficacy in Autoimmunity Models : In an experimental autoimmune encephalomyelitis (EAE) model, administration of this compound resulted in an increased population of Tregs and a reduction in autoimmune symptoms. This suggests that CDK8/19 inhibition can be a viable strategy for treating autoimmune diseases by promoting regulatory mechanisms within the immune system .

Toxicity Profile

While this compound shows promise as a therapeutic agent, concerns regarding its toxicity have been raised:

  • Systemic Toxicity Observations : Research has indicated that high doses of this compound can lead to severe systemic toxicity in animal models. Notably, studies reported significant weight loss and other adverse effects in treated mice . These toxicities were attributed to both on-target effects related to CDK8/19 inhibition and off-target interactions with other kinases .

Comparative Analysis with Other CDK Inhibitors

A comparative analysis of this compound with other CDK inhibitors highlights its unique profile:

CompoundTargeted KinasesSelectivityToxicity ObservedClinical Status
This compoundCDK8/CDK19HighYesPreclinical
MSC2530818CDK8/CDK19HighYesPreclinical
Senexin BCDK8/CDK19ModerateNoPreclinical
Cortistatin ACDK8/CDK19ModerateVariableClinical trials

This table summarizes the selectivity and toxicity profiles of various compounds targeting CDK8 and CDK19. Notably, while this compound is highly selective, it is also associated with significant toxicity at higher doses.

特性

IUPAC Name

8-[2-amino-3-chloro-5-(1-methylindazol-5-yl)pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O/c1-27-16-3-2-13(10-14(16)11-26-27)15-12-25-19(23)17(22)18(15)28-8-5-21(6-9-28)4-7-24-20(21)29/h2-3,10-12H,4-9H2,1H3,(H2,23,25)(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJXPDLMACOGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C3=CN=C(C(=C3N4CCC5(CCNC5=O)CC4)Cl)N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CCT-251921
Reactant of Route 2
Reactant of Route 2
CCT-251921
Reactant of Route 3
CCT-251921
Reactant of Route 4
Reactant of Route 4
CCT-251921
Reactant of Route 5
Reactant of Route 5
CCT-251921
Reactant of Route 6
Reactant of Route 6
CCT-251921

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。